

Check Availability & Pricing

Application Notes and Protocols: Chelidonine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Chelidonine hydrochloride					
Cat. No.:	B157154	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant attention for its potential as an anticancer agent.[1][2] It exerts cytotoxic effects across a range of cancer cell lines by inducing apoptosis, promoting cell cycle arrest, and inhibiting cell migration and invasion.[1][3][4] Mechanistically, chelidonine has been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and MAPK pathways.[3][5] These application notes provide a comprehensive overview and detailed experimental protocols for investigating the effects of **chelidonine hydrochloride** in a cell culture setting.

Mechanism of Action

Chelidonine's anticancer effects are multifaceted. It is known to be a potent inducer of apoptosis, triggering programmed cell death through both caspase-dependent and independent mechanisms.[1][6] This is often accompanied by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and DNA fragmentation.[1] [7] Furthermore, chelidonine can induce cell cycle arrest, primarily at the G2/M phase, by interfering with microtubule polymerization.[1][6] Its inhibitory action on key survival signaling pathways, such as the PI3K/AKT pathway, and modulation of the MAPK pathway contribute to its overall anti-proliferative activity.[3][5]



Data Presentation

Table 1: IC50 Values of Chelidonine in Various Cancer

Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time (h)	Reference
SGC-7901	Human Gastric Carcinoma	23.13	48	[6]
BxPC-3	Human Pancreatic Cancer	~1.0	48	[8]
MIA PaCa-2	Human Pancreatic Cancer	<1.0	48	[8]
FaDu	Head and Neck Squamous Cell Carcinoma	1.0	48	[4]
HLaC78	Head and Neck Squamous Cell Carcinoma	1.6	48	[4]
A-375	Melanoma	0.910 ± 0.017 μg/mL	48	[9]
HeLa	Cervical Cancer	30 μg/mL (LD50)	48	[7]

Table 2: Effect of Chelidonine on Apoptosis and Cell Cycle



Cell Line	Treatment	Apoptosis Rate (%)	Cell Cycle Arrest Phase	Reference
BxPC-3	1 μM for 24h	>50% (early and late)	G2/M and S	[8]
MIA PaCa-2	1 μM for 24h	>50% (early and late)	G2/M and S	[8]
SGC-7901	10 μmol/l	Time-dependent increase	G2/M	[6]
HeLa	22.5, 30, 37.5 μg/mL	Dose-dependent increase	Sub-G1 and G0/G1	[7]
MEL270 & C918	Not specified	Facilitated apoptosis	Not specified	[3]

Experimental Protocols Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of **chelidonine hydrochloride** on cancer cells.

Materials:

- Chelidonine hydrochloride stock solution (dissolved in DMSO or ethanol)
- Complete cell culture medium
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
- Solubilization solution (e.g., isopropanol with 4 mM HCl and 0.1% NP40, or 10% SDS in 0.01
 M HCl)[11]
- Microplate reader



Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 μL of complete culture medium.[4][12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
- Treatment: Prepare serial dilutions of chelidonine hydrochloride in culture medium.
 Replace the existing medium with 100 μL of medium containing the desired concentrations of chelidonine. Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve the chelidonine).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[11]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][13]
- Solubilization: Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[10][13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following chelidonine treatment.

Materials:

Chelidonine hydrochloride



- 6-well plates
- Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[14] Treat the cells with various concentrations of chelidonine for the desired time.
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
- Washing: Centrifuge the cell suspension at 400 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.[15]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
- Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of Annexin V-FITC (or another fluorochrome) and 5 μL of Propidium Iodide (PI) staining solution.[14]
- Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.[14][16]

Western Blot Analysis



This protocol is for detecting changes in the expression levels of proteins involved in signaling pathways affected by chelidonine.

Materials:

- Chelidonine hydrochloride
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., against p-AKT, AKT, p-p38, p38, p53, cleaved caspase-3, BubR1,
 Cyclin B1, Cdk1, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- · Imaging system

Procedure:

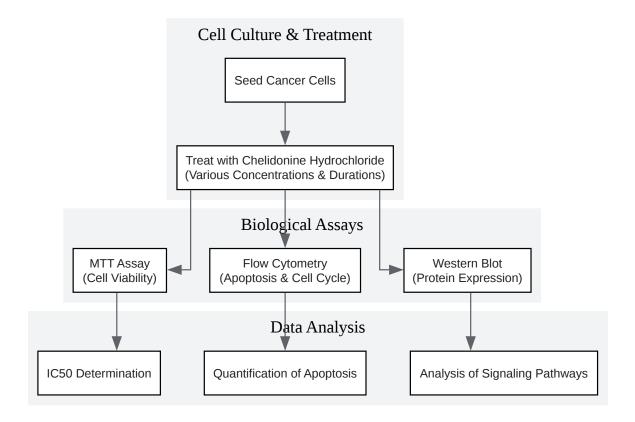
- Cell Lysis: After treatment with chelidonine, wash the cells with ice-cold PBS and lyse them with cold lysis buffer.[18] Scrape the cells and collect the lysate in a microcentrifuge tube.
- Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[17] Determine the protein concentration of the supernatant using a BCA assay.[17]



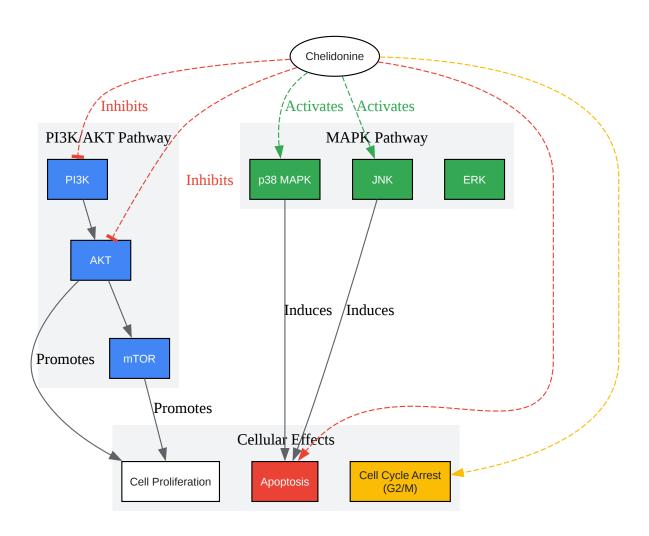
- Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load equal amounts of protein (e.g., 30 μg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[8]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
- Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.[15]
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]
- Washing: Repeat the washing step as in step 8.
- Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[15]

Mandatory Visualizations









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. healthbenefitstimes.com [healthbenefitstimes.com]

Methodological & Application





- 2. What is Chelidonine, and what can it be used for? Chemicalbook [chemicalbook.com]
- 3. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chelidonine on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelidonine induces mitotic slippage and apoptotic-like death in SGC-7901 human gastric carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelidonine isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. img.abclonal.com [img.abclonal.com]
- 16. researchgate.net [researchgate.net]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Chelidonine Hydrochloride in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157154#chelidonine-hydrochloride-experimental-protocol-for-cell-culture]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com